molecular formula C10H8ClN3O2S B2983129 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 865543-64-2

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2983129
CAS No.: 865543-64-2
M. Wt: 269.7
InChI Key: KAIKRNUNYPTUSB-UHFFFAOYSA-N
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Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 5-chlorothiophen-2-yl group and at position 2 with a cyclopropanecarboxamide moiety. The molecular formula is C₁₁H₉ClN₃O₂S, with a calculated molecular weight of 306.73 g/mol. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIKRNUNYPTUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This step involves the substitution of a thiophene ring with a chlorine atom, which can be accomplished using chlorinating agents like thionyl chloride.

    Attachment of the cyclopropane carboxamide group: This can be done through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield corresponding amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Catalytic hydrogenation using palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₁H₉ClN₃O₂S 306.73 5-Chlorothiophen-2-yl, cyclopropanecarboxamide Not explicitly reported
OZE-I C₁₆H₁₇N₃O₂ 283.32 5,6,7,8-Tetrahydro-2-naphthalenyl Antimicrobial (MIC: 8 µg/mL against S. aureus)
OZE-III C₁₃H₁₄ClN₃O₂ 279.72 4-Chlorophenyl, pentanamide Antimicrobial (MIC: 16 µg/mL against S. aureus)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide C₁₀H₉ClN₃O₂S 278.72 5-Chlorothiophen-2-yl, propanamide No activity data available
N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide C₁₆H₁₈N₃O₄ 316.34 3,4-Diethoxyphenyl No activity data available

Key Observations

Substituent Influence on Bioactivity: The 5-chlorothiophen-2-yl group in the target compound and its propanamide analog (C₁₀H₉ClN₃O₂S) may enhance lipophilicity compared to OZE-I’s tetrahydro-naphthalenyl group or OZE-III’s 4-chlorophenyl group. Chlorine atoms in aromatic systems often improve membrane penetration and target binding via halogen interactions . Cyclopropanecarboxamide vs.

Antimicrobial Activity Trends: OZE-I and OZE-III demonstrate moderate antimicrobial activity against S. aureus, with MIC values of 8–16 µg/mL.

Electronic and Steric Effects :

  • The 3,4-diethoxyphenyl substituent in the CAS 1170253-66-3 analog introduces electron-donating groups, which may alter electronic distribution compared to the electron-withdrawing chlorine in the target compound. This could influence interactions with bacterial enzymes or DNA .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C12H10ClN3O2SC_{12}H_{10}ClN_3O_2S with a molecular weight of approximately 287.74 g/mol. Its structure features a cyclopropanecarboxamide moiety linked to an oxadiazole ring and a chlorothiophene group, which may contribute to its diverse biological activities.

Biological Activity Overview

Compounds containing oxadiazole rings are known for their wide range of biological activities, including:

  • Antibacterial Activity : The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth.
  • Antifungal Properties : Similar structural compounds have demonstrated effectiveness against various fungal strains.
  • Anticancer Potential : Research indicates that derivatives of oxadiazole can induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, altering their functions and leading to cell death or growth inhibition.

Comparative Studies

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
5-Chloro-N-(5-thiophen-2-yl)-1,3,4-oxadiazol-2-amideThiophene and oxadiazoleAntibacterial
4-Methoxy-N-(5-thiophen-2-yl)-1,3,4-thiadiazol-2-amideThiophene and thiadiazoleAntifungal
N-(5-(5-fluorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-benzamideFluorinated thiopheneAnticancer

The unique combination of chlorothiophene and oxadiazole in this compound may lead to distinctive pharmacological profiles not found in other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for developing new therapeutics targeting various diseases:

  • Anticancer Studies : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Tests : The compound has been tested against several bacterial strains with promising results indicating a strong antibacterial effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation of cyclopropanecarboxylic acid derivatives with 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine precursors. For example, similar 1,3,4-thiadiazole analogs are synthesized by refluxing thiosemicarbazides with acyl chlorides in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) for precipitation and recrystallization in DMSO/water mixtures . Characterization employs IR, NMR, and mass spectrometry, with X-ray crystallography confirming molecular geometry (e.g., mean σ(C–C) = 0.004 Å, R factor = 0.043) .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include bond angles (e.g., C–S–C ≈ 92° in thiophene rings), torsion angles (e.g., −179.5° for planar conformations), and packing interactions (π-π stacking, hydrogen bonds). Data refinement requires a high data-to-parameter ratio (>12:1) and low R factors (<0.05) to ensure accuracy .

Q. What solvent systems are suitable for solubility testing and formulation studies?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) are preferred for initial solubility screening. Recrystallization protocols for related compounds use DMSO/water (2:1) or ethanol/water mixtures . Stability in aqueous buffers (pH 4–9) should be tested via HPLC to assess hydrolytic degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Modify substituents on the oxadiazole and cyclopropane moieties systematically. For example:

  • Replace the 5-chlorothiophene with 4-chlorophenyl or trifluoromethyl groups to assess electronic effects .
  • Introduce methyl or methoxy groups to the cyclopropane ring to evaluate steric influences.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC₅₀ determination, dose-response curves) with controls for batch variability .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). For example:

  • Compare results under varying ATP concentrations in kinase assays.
  • Validate target engagement using biophysical methods (SPR, ITC) alongside cell-based assays.
    Cross-reference crystallographic data (e.g., ligand-binding conformations) to explain potency differences .

Q. What computational and experimental strategies are effective for studying metabolic stability?

  • Methodological Answer :

  • In silico : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to predict metabolic hotspots. Software like Schrödinger or MOE can model oxidation sites on the cyclopropane or thiophene rings .
  • In vitro : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .

Data Analysis & Technical Challenges

Q. How should researchers address low reproducibility in crystallographic studies?

  • Methodological Answer : Ensure crystal quality by optimizing solvent evaporation rates and temperature (296 K is standard). Use dual-space refinement (ShelXL/ShelXT) for disordered regions. Report data-to-parameter ratios (>15:1) and validate H-bond networks with Mercury software .

Q. What methods quantify the compound’s stability under photolytic or thermal stress?

  • Methodological Answer :

  • Photostability : Expose to UV light (320–400 nm) in ICH-compliant chambers and monitor degradation via HPLC-PDA.
  • Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds. Store samples at −20°C in amber vials to prevent light-induced degradation .

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